molecular formula C7H9F2IN2O B2380212 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole CAS No. 1856041-79-6

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B2380212
CAS No.: 1856041-79-6
M. Wt: 302.063
InChI Key: OGISATVGUFSOKJ-UHFFFAOYSA-N
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Description

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluoroethoxy group, an iodine atom, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethoxy group and iodine atom may play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 3-(2,2-Difluoroethoxy)-4-methylaniline
  • 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole

Uniqueness

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. The presence of the difluoroethoxy group and iodine atom imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-4-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2O/c1-12-2-5(10)6(11-12)3-13-4-7(8)9/h2,7H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGISATVGUFSOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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